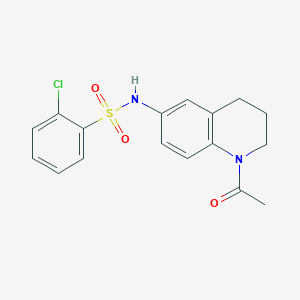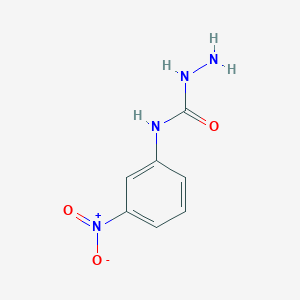![molecular formula C20H26N4O2S B2493716 5-((4-エトキシフェニル)(4-メチルピペリジン-1-イル)メチル)-2-メチルチアゾロ[3,2-b][1,2,4]トリアゾール-6-オール CAS No. 869342-92-7](/img/structure/B2493716.png)
5-((4-エトキシフェニル)(4-メチルピペリジン-1-イル)メチル)-2-メチルチアゾロ[3,2-b][1,2,4]トリアゾール-6-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
チアゾールは、その抗菌特性について研究されています。この化合物の特定の研究は限られていますが、関連するチアゾール誘導体は、抗菌および抗真菌効果を示しています。 研究者は、微生物感染症に対抗するためにチアゾールベースの化合物を合成しており、これはさらなる探求の興味深い分野となっています .
抗腫瘍および細胞毒性活性
チアゾールは、潜在的な抗腫瘍および細胞毒性効果を示します。例えば、特定のチアゾール誘導体は、ヒト腫瘍細胞株に対して活性があることが示されています。 研究者は、チアゾール骨格を持つ化合物を合成して、癌治療における有効性を調べてきました .
創薬
チアゾールは、創薬の足場として役立ちます。研究者は、チアゾールベースの化合物を用いて、特定の薬理活性を持つ新規薬物を設計してきました。この化合物の正確な役割はまだ解明されていませんが、チアゾール構造は、創薬における潜在的な用途を示唆しています。
要約すると、5-((4-エトキシフェニル)(4-メチルピペリジン-1-イル)メチル)-2-メチルチアゾロ[3,2-b][1,2,4]トリアゾール-6-オールは、抗菌および抗腫瘍用途から神経保護および創薬に至るまで、さまざまな分野で有望な化合物を示しています。 これらの分野における可能性を最大限に引き出すためには、さらなる研究が不可欠です . 詳細が必要な場合やご質問がある場合は、お気軽にお問い合わせください。
作用機序
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Mode of action
The compound’s interaction with its targets would depend on its chemical structure. For example, it might bind to a receptor and either activate or inhibit its function. This could result in changes to cellular signaling pathways, gene expression, or other cellular processes .
Biochemical pathways
The affected pathways would depend on the compound’s targets. For example, if the compound targets a receptor involved in a specific signaling pathway, it could affect the downstream effects of that pathway. This could include changes to cell growth, differentiation, or survival .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect its solubility, stability, and how it is metabolized by the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. This could include changes to cell function, gene expression, or the behavior of whole tissues or organs .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
特性
IUPAC Name |
5-[(4-ethoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-26-16-7-5-15(6-8-16)17(23-11-9-13(2)10-12-23)18-19(25)24-20(27-18)21-14(3)22-24/h5-8,13,17,25H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTXIHVUKBZOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)
![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)


![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)


![N-(4-chlorophenyl)-4-[methyl(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)

![4-(6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B2493656.png)
